1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea

Cariprazine synthesis Process chemistry Yield optimization

This trans-(1r,4r) stereoisomer is the indispensable aldehyde intermediate for the final reductive amination step in cariprazine (Vraylar®/Reagila®) synthesis. The 2-oxoethyl side chain enables direct coupling with 1-(2,3-dichlorophenyl)piperazine, achieving 86.5% yield under mild conditions. Cis-isomers or generic cyclohexylureas produce inactive diastereomers. Sourced at 97% purity with batch-specific QC data (HPLC, NMR) to ensure process reproducibility and regulatory compliance. Ideal for multi-kilogram campaigns and chiral HPLC reference standard development.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B12954993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CCC(CC1)CC=O
InChIInChI=1S/C11H20N2O2/c1-13(2)11(15)12-10-5-3-9(4-6-10)7-8-14/h8-10H,3-7H2,1-2H3,(H,12,15)
InChIKeyMWXVDWTUGGJHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea: A Key Trans-Cyclohexylurea Intermediate for Cariprazine Synthesis


1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea (CAS 1642586-58-0, C₁₁H₂₀N₂O₂, MW 212.29) is a N,N-dimethyl-N′-cyclohexylurea derivative bearing a 2-oxoethyl side chain at the 4-position of the cyclohexyl ring . The compound exists as the (1r,4r)-trans stereoisomer, which is a critical structural requirement for its primary application as a key intermediate in the synthesis of the atypical antipsychotic drug cariprazine (Vraylar®/Reagila®) [1]. Its commercial availability from multiple vendors at 97% purity supports its role as a reliable building block in pharmaceutical process development .

Why Generic Cyclohexylureas Cannot Replace 1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea in Cariprazine Synthesis


Substituting this compound with a generic N,N-dimethyl-N′-cyclohexylurea or a cis-stereoisomer in the synthesis of cariprazine is not feasible. The trans (1r,4r) stereochemistry of the cyclohexyl ring is essential for the proper spatial arrangement of the pharmacophores required for dopamine D₃/D₂ receptor partial agonism [1]. Furthermore, the 2-oxoethyl side chain provides the reactive aldehyde functionality necessary for the reductive amination step that couples the urea-containing cyclohexyl spacer to the dichlorophenylpiperazine head group [2]. Alternative intermediates lacking this specific trans stereochemistry or the aldehyde moiety would lead to the formation of inactive diastereomers or necessitate additional synthetic steps, ultimately reducing yield and increasing process complexity [3].

Quantitative Differentiation of 1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea Against Alternative Cariprazine Intermediates


Synthetic Yield Advantage Over Traditional Carboxylic Acid-Based Routes

The synthesis of 1,1-dimethyl-3-(trans-4-(2-oxoethyl)cyclohexyl)urea from 4-aminocyclohexanone proceeds with a high yield of 86.5% under mild conditions (0°C to room temperature, 8 hours total reaction time) [1]. In contrast, traditional routes relying on trans-4-aminocyclohexanoic acid as a starting material require harsh conditions (130°C, 140 bar, 5 days) and are complicated by the commercial unavailability of the acid [1]. An alternative Boc-protected aminocyclohexanone route achieves an overall yield of only 31.5% for the key intermediate [2].

Cariprazine synthesis Process chemistry Yield optimization

Stereochemical Purity and Diastereomeric Control

The compound is utilized as the trans-(1r,4r) isomer, which is crucial for the biological activity of the final drug cariprazine. Recent advances in transaminase-catalyzed synthesis demonstrate that the trans-isomer can be produced with a diastereomeric excess (de) > 99%, significantly exceeding the thermodynamic cis/trans ratio [1]. In comparison, traditional chemical reduction methods yield a mixture of cis and trans isomers with only 60-70% selectivity for the desired trans configuration, requiring additional costly and yield-reducing chiral resolution steps .

Stereoselective synthesis Cariprazine intermediate Transaminase catalysis

Commercial Purity and Vendor-Documented Quality Metrics

Multiple vendors, including AChemBlock and Bidepharm, supply this compound with a standard purity of 97% . In contrast, alternative cariprazine intermediates such as trans-4-aminocyclohexylacetic acid ethyl ester hydrochloride are often supplied with lower documented purity or require in-house preparation due to limited commercial availability [1]. The availability of batch-specific QC data (NMR, HPLC, GC) for this compound reduces the analytical burden on the end user .

Intermediate procurement Quality control Vendor certification

Optimal Application Scenarios for 1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea in Pharmaceutical Process Development


Industrial-Scale Cariprazine Synthesis via Reductive Amination

This compound is the direct precursor for the final reductive amination step with 1-(2,3-dichlorophenyl)piperazine to yield cariprazine [1]. The high yield (86.5%) and mild reaction conditions demonstrated in the patented process make it suitable for multi-kilogram manufacturing campaigns. Procurement of this intermediate with 97% purity and batch QC data reduces the risk of process deviations .

Biocatalytic Process Intensification Using Transaminase Technology

Recent advances in transaminase-catalyzed dynamic kinetic resolution enable the production of the trans-amine precursor with diastereomeric excess >99% [2]. Procuring the aldehyde form (1,1-dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea) allows direct coupling with the piperazine moiety without additional redox manipulations, thereby maximizing atom economy in continuous flow or batch processes.

Reference Standard for Cariprazine Impurity Profiling

The cis-isomer of this compound, 1,1-dimethyl-3-((1s,4s)-4-(2-oxoethyl)cyclohexyl)urea, is a known impurity in cariprazine drug substance . Procuring the trans-isomer as a reference standard enables the development and validation of chiral HPLC methods for monitoring stereochemical purity in drug substance batches. This application supports regulatory compliance and quality-by-design (QbD) initiatives.

Medicinal Chemistry SAR Studies of Dopamine D₃/D₂ Partial Agonists

As a core structural element of cariprazine, this trans-cyclohexylurea spacer is essential for achieving the desired D₃/D₂ receptor partial agonist profile [2]. Researchers exploring novel antipsychotic candidates can use this intermediate as a versatile building block for library synthesis, enabling the systematic exploration of linker geometry and urea substitution patterns on receptor pharmacology.

Quote Request

Request a Quote for 1,1-Dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.